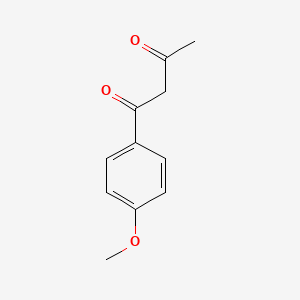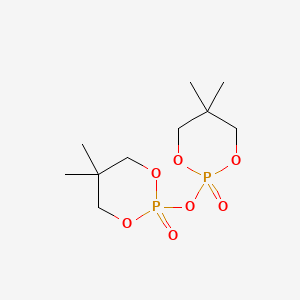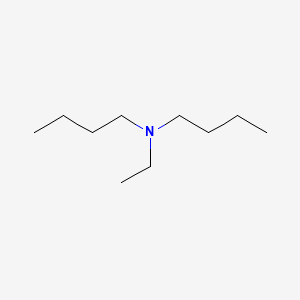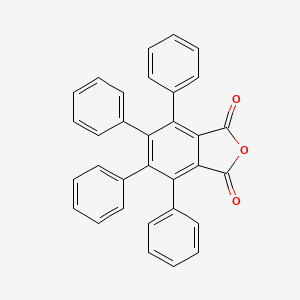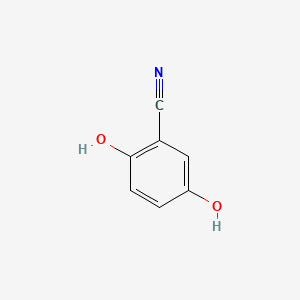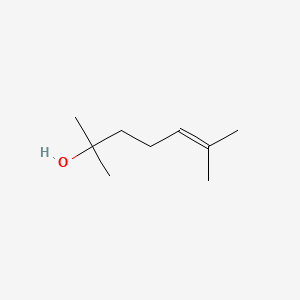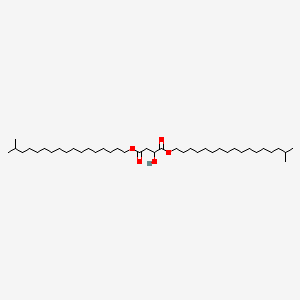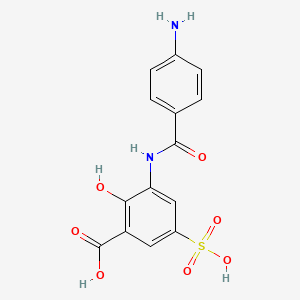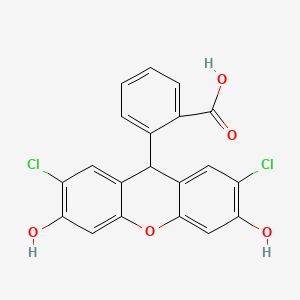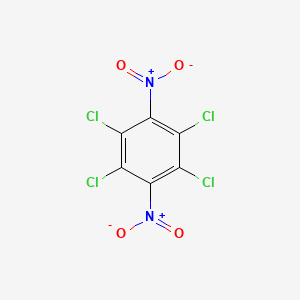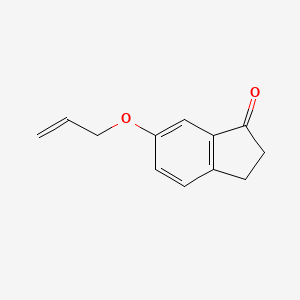
2-(3-Iodo-propyl)-isoindole-1,3-dione
Descripción general
Descripción
2-(3-Iodo-propyl)-isoindole-1,3-dione, also known as IPID, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. IPID is a heterocyclic compound that belongs to the isoindole family and contains an iodo-propyl group attached to the isoindole ring. In
Aplicaciones Científicas De Investigación
Synthesis Methodologies
Carbon Monoxide-Free Synthesis
A novel protocol offers a carbon monoxide-free, solvent-free synthesis of isoindole-1,3-diones from o-haloarenes using palladium acetate and xantphos catalysis. This method has been proven applicable for aryl iodides and bromides with moderate to excellent yields, highlighting its efficiency and broader applicability in creating derivatives of isoindole-1,3-dione, including 2-(3-Iodo-propyl)-isoindole-1,3-dione (Sawant et al., 2011).
Immobilized Palladium Metal Catalysis
Another significant contribution to the field is the use of immobilized palladium metal containing ionic liquid for carbonylative cyclization reactions. This approach synthesizes N-substituted isoindole-1,3-dione derivatives with good to excellent yield, demonstrating an effective and recyclable catalytic system (Khedkar et al., 2014).
Structural and Mechanistic Insights
NMR Spectroscopy Characterization
The structural characterization of isoindole-1,3-dione derivatives has been advanced through NMR spectroscopy. This analytical technique has proven essential in confirming the identity and structure of these compounds, facilitating further research and application development (Dioukhane et al., 2021).
Computational Chemistry Analysis
Computational methods have been employed to analyze the structural aspects of isoindole-1,3-dione derivatives. These studies include density functional theory (DFT) calculations to explore electronic properties and potential reactivity patterns, offering deep insights into the molecule's behavior at the atomic level (Tarı & Demirtaş, 2022).
Potential Biological Activities
Anticancer Activities
Research on isoindole-1,3-dione derivatives has revealed their potential anticancer activities. Studies show varying anticancer effects based on different substituents, providing a foundation for further exploration of these compounds as therapeutic agents. The structure-activity relationship (SAR) analysis emphasizes the importance of substituents in determining anticancer efficacy (Tan et al., 2020).
Mecanismo De Acción
Target of Action
Similar compounds such as 3-aminopropyltriethoxysilane are frequently used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules . They can also be used for covalently attaching organic films to metal oxides such as silica and titania .
Mode of Action
It’s worth noting that similar compounds like 3-aminopropyltriethoxysilane interact with their targets by forming a stable, covalent bond . This interaction often results in significant changes in the physical and chemical properties of the target molecules .
Biochemical Pathways
For instance, 1-Chloro-3-iodopropane has been reported to inhibit glycinamide ribonucleotide transformylase (GAR Tfase) and aminoimidazole carboxamide ribonucleotide transformylase (AICAR Tfase) .
Result of Action
Similar compounds like 3-aminopropyltriethoxysilane have been shown to be non-toxic to embryonic rat cardiomyocytes in vitro .
Action Environment
It’s worth noting that similar compounds like 3-aminopropyltriethoxysilane require specific conditions (such as oxygen plasma treatment) for optimal functionality .
Propiedades
IUPAC Name |
2-(3-iodopropyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10INO2/c12-6-3-7-13-10(14)8-4-1-2-5-9(8)11(13)15/h1-2,4-5H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSISOJOXOBDGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60282209 | |
| Record name | 2-(3-Iodo-propyl)-isoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60282209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5457-29-4 | |
| Record name | NSC24938 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24938 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(3-Iodo-propyl)-isoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60282209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


